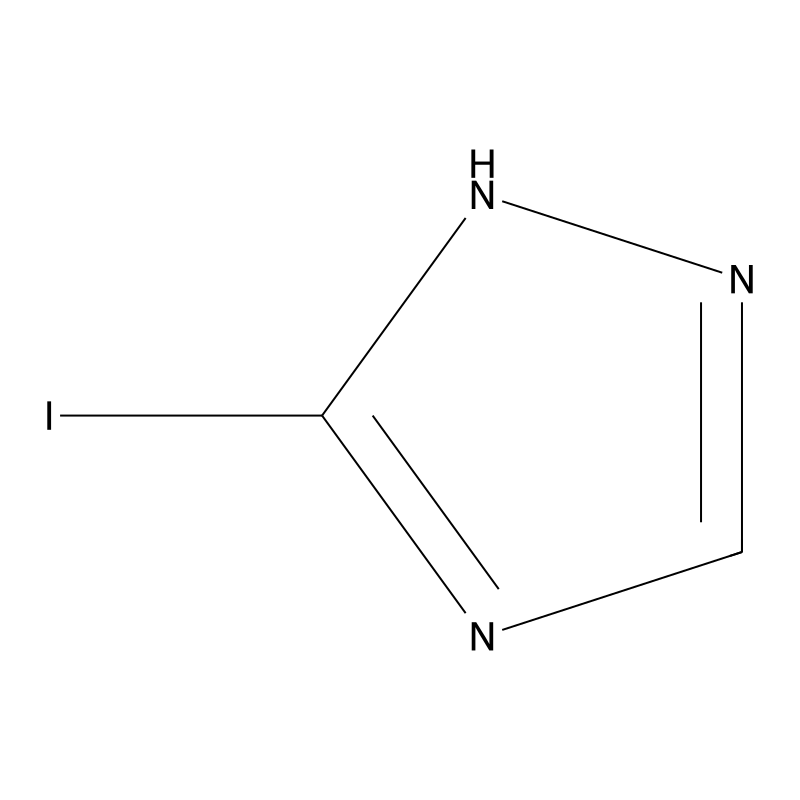

3-iodo-1H-1,2,4-triazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis:

3-Iodo-1H-1,2,4-triazole is a valuable building block in organic synthesis due to its unique reactivity and the presence of the iodine atom. The C-I bond can be readily cleaved and replaced with various functional groups, allowing for the synthesis of diverse organic molecules. For example, researchers have utilized 3-iodo-1H-1,2,4-triazole in the synthesis of bioactive heterocycles, such as new potential antitumor agents [].

Click Chemistry:

3-Iodo-1H-1,2,4-triazole is a useful participant in click chemistry reactions, a powerful tool for rapid and efficient molecule conjugation. The azide group within the triazole ring can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes, forming a stable 1,2,3-triazole linkage []. This reaction has been employed in the development of functional materials, bioconjugates, and probes for biological imaging [].

Material Science Applications:

The unique properties of 3-iodo-1H-1,2,4-triazole, including its thermal stability and ability to form hydrogen bonds, make it a potential candidate for various material science applications. Studies have explored its incorporation into polymers to improve their thermal and mechanical properties []. Additionally, the presence of the iodine atom allows for the introduction of the triazole moiety onto surfaces through click chemistry, enabling the creation of functionalized materials for various purposes [].

3-Iodo-1H-1,2,4-triazole is a heterocyclic compound characterized by a five-membered ring containing three nitrogen atoms and two carbon atoms, with an iodine atom substituted at the 3-position. Its molecular formula is C₂H₂N₃I, and it has garnered attention due to its unique structural properties and potential applications in various fields, including pharmaceuticals and agricultural chemistry. The presence of the iodine atom enhances its reactivity and biological activity, making it a valuable compound for synthetic chemists and biologists alike .

- Metalation: It can be metalated with reagents such as sodium hydroxide or silver nitrate to form organometallic compounds .

- Nucleophilic Substitution: The iodine atom can undergo nucleophilic substitution reactions, making it susceptible to reactions with nucleophiles like amines or thiols.

- Cycloaddition Reactions: It can also participate in cycloaddition reactions, particularly with alkenes or alkynes, which are facilitated by the presence of the triazole ring structure.

3-Iodo-1H-1,2,4-triazole exhibits significant biological activities. Research indicates that triazole derivatives generally possess antifungal, antibacterial, and anticancer properties. Specifically, compounds with iodine substitutions have shown enhanced activity against various pathogens and cancer cell lines. The mechanism of action often involves interference with cellular processes such as DNA synthesis and enzyme inhibition .

Several methods have been developed for synthesizing 3-iodo-1H-1,2,4-triazole:

- Hydrazine Derivative Reactions: One common approach involves the reaction of hydrazine derivatives with iodoacetic acid under acidic conditions to yield 3-iodo-1H-1,2,4-triazole .

- Copper-Catalyzed Reactions: A copper-catalyzed method under mild conditions allows for the formation of triazoles from hydrazines and various electrophiles .

- One-Pot Synthesis: Recent advancements have introduced one-pot synthesis methods that streamline the process by combining multiple reaction steps into a single reaction vessel, improving yield and efficiency .

The applications of 3-iodo-1H-1,2,4-triazole span several fields:

- Pharmaceuticals: It is explored as a scaffold for developing new antifungal agents and anticancer drugs due to its biological activity.

- Agricultural Chemistry: Its fungicidal properties make it suitable for use in crop protection products.

- Material Science: The compound is also investigated for its potential use in the development of new materials with specific electronic or optical properties.

Studies have shown that 3-iodo-1H-1,2,4-triazole interacts with various biological macromolecules. For instance:

- Enzyme Inhibition: It has been observed to inhibit certain enzymes involved in fungal metabolism.

- DNA Binding: Preliminary studies suggest that it may bind to DNA or RNA structures, potentially disrupting their function.

These interactions are crucial for understanding its mechanism of action and optimizing its use in therapeutic applications.

Several compounds share structural similarities with 3-iodo-1H-1,2,4-triazole. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Properties |

|---|---|---|

| 1H-1,2,4-Triazole | No halogen substitution | Broad-spectrum antifungal activity |

| 3-Amino-1H-1,2,4-triazole | Amino group at position 3 | Enhanced solubility in water |

| 5-Methyl-1H-1,2,4-triazole | Methyl group at position 5 | Increased lipophilicity |

| 4-Chloro-1H-1,2,4-triazole | Chlorine substitution at position 4 | Exhibits strong herbicidal activity |

The uniqueness of 3-iodo-1H-1,2,4-triazole lies in its iodine substitution which not only enhances its reactivity but also contributes to its distinctive biological activities compared to other triazole derivatives. This characteristic makes it particularly valuable in synthetic chemistry and pharmacology.

3-Iodo-1H-1,2,4-triazole represents a halogenated derivative of the fundamental 1,2,4-triazole heterocycle, characterized by the substitution of an iodine atom at the 3-position of the five-membered aromatic ring . The molecular formula is C₂H₂IN₃, with a systematic International Union of Pure and Applied Chemistry name of 5-iodo-1H-1,2,4-triazole, reflecting the alternative numbering convention commonly employed in chemical databases [2]. The Chemical Abstracts Service registry number 7411-20-3 provides unambiguous identification of this compound in chemical literature [2].

The molecular structure exhibits the characteristic five-membered heterocyclic framework containing three nitrogen atoms at positions 1, 2, and 4, with carbon atoms occupying positions 3 and 5 . The canonical Simplified Molecular Input Line Entry System representation C1=NNC(=N1)I accurately depicts the connectivity pattern, while the International Chemical Identifier InChI=1S/C2H2IN3/c3-2-4-1-5-6-2/h1H,(H,4,5,6) provides comprehensive structural information including tautomeric hydrogen placement .

Crystallographic analysis of related 1,2,4-triazole systems reveals fundamental geometric parameters that can be extrapolated to the iodo-substituted derivative [3]. The nitrogen-nitrogen bond length N1-N2 measures 1.377 ± 0.010 Å, while the N2-C3 bond exhibits a length of 1.329 ± 0.009 Å, consistent with partial double bond character due to aromatic delocalization [3]. The C3-N4 bond length of 1.348 ± 0.009 Å and N1-C5 bond length of 1.377 ± 0.004 Å complete the heterocyclic framework, with the N4-C5 bond calculated at 1.305 Å [3].

Bond angles within the triazole ring system demonstrate the constrained geometry imposed by the five-membered structure [3]. The angle ∠N1N2C3 measures 102.7 ± 0.5°, while ∠N2C3N4 expands to 113.8 ± 1.3° due to the influence of the iodine substituent [3]. The complementary angle ∠N2N1C5 of 108.9 ± 0.8° maintains the ring closure, with all angles summing to the required 540° for a pentagonal geometry [3].

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₂H₂IN₃ | [2] |

| IUPAC Name | 5-iodo-1H-1,2,4-triazole | |

| CAS Number | 7411-20-3 | [2] |

| InChI Key | KSCNOSBFEDSBOM-UHFFFAOYSA-N | |

| Bond Length N1-N2 | 1.377 ± 0.010 Å | [3] |

| Bond Length N2-C3 | 1.329 ± 0.009 Å | [3] |

| Bond Angle ∠N1N2C3 | 102.7 ± 0.5° | [3] |

| Bond Angle ∠N2C3N4 | 113.8 ± 1.3° | [3] |

Electronic Properties and Charge Distribution

The electronic structure of 3-iodo-1H-1,2,4-triazole reflects the combined influence of the electron-rich triazole heterocycle and the electron-withdrawing iodine substituent [4] [5]. The triazole ring system contains six π-electrons distributed across the five-membered aromatic framework, maintaining aromaticity and conferring enhanced stability to the molecular structure [6]. This delocalized electron system creates regions of high electron density concentrated around the nitrogen atoms, particularly those not bearing the hydrogen substituent [4].

The iodine substituent at the 3-position significantly perturbs the electronic distribution within the molecule [7]. As a large, polarizable halogen atom, iodine creates a substantial dipolar contribution to the overall molecular electrostatic potential [7]. The carbon-iodine bond exhibits significant ionic character, with the iodine atom bearing partial negative charge while the carbon atom becomes electron-deficient [5]. This charge separation influences both the chemical reactivity and intermolecular interaction patterns of the compound [7].

Computational analysis of electron density distributions reveals that the nitrogen atoms serve as primary sites for electrophilic attack, while the iodine-substituted carbon position becomes susceptible to nucleophilic substitution reactions [4]. The molecular dipole moment, while not experimentally determined for this specific compound, can be estimated to fall within the range of 2-5 Debye units based on analogous halogenated heterocycles and the known dipole moments of related triazole derivatives [8] [9].

The presence of the iodine substituent enables unique intermolecular interactions through halogen bonding mechanisms [8] [7]. The iodine atom develops a positive electrostatic potential region along the extension of the carbon-iodine bond axis, creating a sigma-hole that can interact favorably with electron-rich species such as nitrogen lone pairs on adjacent molecules [7]. This halogen bonding capability has been demonstrated to be significantly stronger than corresponding interactions involving lighter halogens, with binding affinities enhanced by approximately one order of magnitude compared to hydrogen bonding analogues [8].

The electronic properties also manifest in the compound's ability to participate in both hydrogen bonding and halogen bonding simultaneously [10] [8]. The nitrogen-hydrogen functionality serves as a hydrogen bond donor, while multiple nitrogen atoms provide hydrogen bond acceptor sites [10]. This dual binding capability creates complex interaction patterns in both solution and solid-state environments [8].

Physical Constants and Thermodynamic Parameters

Melting and Boiling Points

The thermal properties of 3-iodo-1H-1,2,4-triazole reflect the combined influences of intermolecular hydrogen bonding, halogen bonding, and van der Waals interactions [2]. The boiling point has been experimentally determined as 319.6 ± 25.0 °C at standard atmospheric pressure of 760 mmHg, indicating substantial intermolecular cohesive forces that must be overcome during the liquid-to-vapor phase transition [2]. This elevated boiling point compared to the parent 1,2,4-triazole (260°C) demonstrates the significant contribution of the iodine substituent to intermolecular binding strength [11].

The melting point data for 3-iodo-1H-1,2,4-triazole remains experimentally undetermined in current literature, likely due to thermal decomposition occurring prior to or concurrent with the melting process [2]. Related iodo-triazole compounds exhibit melting points in the range of 180-190°C, often accompanied by decomposition processes that complicate precise determination [12]. The absence of reliable melting point data suggests potential thermal instability at elevated temperatures, consistent with the general behavior of iodinated organic compounds [13].

Density and Refractive Index

The density of 3-iodo-1H-1,2,4-triazole has been measured as 2.6 ± 0.1 g/cm³, reflecting the substantial contribution of the heavy iodine atom to the overall molecular mass [2]. This density value is considerably higher than typical organic heterocycles due to the presence of iodine, which possesses an atomic mass of 126.9 atomic mass units compared to 1.0 for hydrogen [2]. The high density also indicates efficient molecular packing in the solid state, likely facilitated by the multiple intermolecular interaction modes available to the compound [2].

The refractive index measurement of 1.709 provides insight into the electronic polarizability of the molecule [2]. This value exceeds that of most organic solvents and many aromatic compounds, consistent with the presence of the highly polarizable iodine atom [2]. The refractive index correlates with the molecular electronic structure and can be utilized for compound identification and purity assessment in analytical applications [2].

Flash Point and Thermal Stability

The flash point of 3-iodo-1H-1,2,4-triazole occurs at 147.1 ± 23.2 °C, representing the minimum temperature at which the compound can form an ignitable vapor-air mixture under standard test conditions [2]. This relatively high flash point compared to many organic solvents indicates moderate thermal stability and reduced fire hazard under normal handling conditions [2]. The substantial uncertainty range (±23.2 °C) suggests potential complications in measurement, possibly due to concurrent decomposition processes [2].

Solubility Profile and Partition Coefficient

The solubility characteristics of 3-iodo-1H-1,2,4-triazole demonstrate the complex interplay between the hydrophilic triazole heterocycle and the lipophilic iodine substituent [12]. In aqueous systems, the compound exhibits poor solubility, estimated at less than 0.1 mg/mL, primarily due to the hydrophobic character imparted by the large iodine atom [12]. This limited aqueous solubility contrasts with the parent 1,2,4-triazole, which demonstrates excellent water solubility due to multiple hydrogen bonding sites [11].

Polar aprotic solvents such as dimethyl sulfoxide and N,N-dimethylformamide provide moderate solubility for 3-iodo-1H-1,2,4-triazole [12]. These solvents can effectively solvate both the polar nitrogen atoms and accommodate the polarizable iodine substituent through favorable dipole-dipole interactions [12]. The enhanced solubility in these media facilitates synthetic transformations and analytical procedures requiring homogeneous reaction conditions .

The n-octanol/water partition coefficient (LogP) has been experimentally determined as 0.93, indicating moderate lipophilicity [2]. This value represents a balanced hydrophilic-lipophilic character, with the compound showing slight preference for the organic phase while retaining sufficient polar character for interaction with aqueous environments [2]. The partition coefficient provides valuable insight for predicting distribution behavior in biphasic systems and membrane permeability characteristics [15].

Organic solvent solubility varies considerably depending on the specific solvent polarity and hydrogen bonding capability [15]. Halogenated solvents typically provide enhanced solubility due to favorable interactions with the iodine substituent, while hydrocarbon solvents show limited dissolving power [15]. The overall solubility profile suggests applications requiring specialized solvent systems for optimal handling and processing [12].

Spectroscopic Characteristics

Nuclear Magnetic Resonance Spectroscopy

Proton nuclear magnetic resonance spectroscopy of 3-iodo-1H-1,2,4-triazole reveals characteristic signals that enable structural identification and tautomeric analysis [10] [16]. The triazole ring proton appears in the aromatic region around δ 7-8 ppm, exhibiting a sharp singlet pattern due to the absence of vicinal coupling partners [10]. This chemical shift position reflects the electron-deficient nature of the carbon atom bearing the proton, influenced by the adjacent nitrogen atoms and the electron-withdrawing iodine substituent [16].

The nitrogen-hydrogen proton demonstrates significant chemical shift variability depending on solution conditions and hydrogen bonding environment [10] [16]. In dimethyl sulfoxide-d₆, this proton typically resonates in the range of 13-17 ppm, indicating strong deshielding effects from hydrogen bonding interactions with the solvent [16]. The broad signal often observed for this proton results from rapid exchange processes and quadrupolar relaxation effects from the adjacent nitrogen nuclei [10].

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the electronic environment of the carbon atoms within the triazole framework [10] [16]. The carbon bearing the iodine substituent exhibits characteristic downfield chemical shift due to the deshielding effect of the halogen atom [16]. The carbon adjacent to the nitrogen-hydrogen functionality typically appears at higher field compared to other ring carbons, reflecting the shielding influence of the electron-rich nitrogen environment [16].

Nitrogen-15 nuclear magnetic resonance analysis, while challenging due to low natural abundance and quadrupolar effects, provides definitive information about tautomeric equilibria and hydrogen bonding patterns [16]. The chemical shifts of the different nitrogen environments span a range of approximately 50 ppm, with the nitrogen bearing hydrogen showing distinct chemical shift compared to the pyridine-type nitrogens [16]. Temperature-dependent studies reveal activation energies for tautomeric interconversion in the range of 14.74-16.78 kcal/mol [17].

Infrared Spectroscopy

Infrared spectroscopic analysis of 3-iodo-1H-1,2,4-triazole provides characteristic absorption bands that facilitate structural identification and functional group analysis [12] [18] [19]. The triazole ring exhibits distinctive vibrational modes around 1500 cm⁻¹, corresponding to the aromatic carbon-nitrogen and carbon-carbon stretching vibrations within the heterocyclic framework [12] [19]. These bands appear as medium to strong intensity absorptions with characteristic splitting patterns due to the asymmetric substitution pattern [18].

The carbon-iodine stretching vibration manifests as a strong absorption band around 750 cm⁻¹, providing unambiguous evidence for the presence of the iodine substituent [12]. This low-frequency vibration reflects the heavy mass of the iodine atom and the relatively weak carbon-iodine bond compared to other carbon-halogen bonds [19]. The position and intensity of this band serve as diagnostic features for compound identification and purity assessment [12].

Nitrogen-hydrogen stretching vibrations appear in the broad region between 3200-3400 cm⁻¹, often exhibiting complex multipicity due to hydrogen bonding interactions in the solid state [19]. The exact position and bandwidth of these absorptions provide information about the hydrogen bonding environment and can be utilized to assess intermolecular association patterns [18]. Additional overtone and combination bands may appear in the near-infrared region, contributing to the overall spectroscopic fingerprint [19].

Mass Spectrometric Analysis

Mass spectrometric analysis of 3-iodo-1H-1,2,4-triazole provides definitive molecular mass confirmation and fragmentation pattern information [18] [20]. The molecular ion peak appears at m/z 194.96, corresponding to the monoisotopic mass of the intact molecule [18]. The isotope pattern reflects the presence of iodine, which exists as a single stable isotope (¹²⁷I), resulting in a simplified mass spectrum compared to compounds containing chlorine or bromine [20].

Electron ionization mass spectrometry typically reveals characteristic fragmentation patterns involving loss of the iodine atom, generating a fragment ion at m/z 67.96 corresponding to the triazole ring system [18]. Additional fragmentation may involve loss of nitrogen or hydrogen cyanide units, providing structural information about the ring system connectivity [20]. The relative intensities of these fragment ions depend on the ionization energy and can be optimized for analytical applications [18].

Electrospray ionization techniques enable analysis under gentler conditions, often revealing protonated or deprotonated molecular ions without extensive fragmentation [20]. This approach proves particularly valuable for quantitative analysis and when structural integrity must be preserved during the ionization process [18]. High-resolution mass spectrometry provides exact mass measurements enabling elemental composition determination and differentiation from closely related compounds [20].

Tautomerism in 3-Iodo-1H-1,2,4-Triazole

Tautomerism in 3-iodo-1H-1,2,4-triazole involves the rapid equilibrium between two primary forms: the 1H-tautomer with the hydrogen attached to nitrogen-1, and the 4H-tautomer with hydrogen migration to nitrogen-4 [11] [21]. Quantum chemical calculations consistently demonstrate that the 1H-form represents the thermodynamically favored tautomer, with energy differences typically ranging from 2-5 kcal/mol favoring this structure [21]. This preference arises from optimal electronic delocalization patterns and minimized steric interactions within the heterocyclic framework [11].

The tautomeric equilibrium exhibits dynamic behavior in solution, with rapid hydrogen migration occurring on the nuclear magnetic resonance timescale [17]. Exchange spectroscopy experiments reveal activation energies for the tautomerization process between 14.74-16.78 kcal/mol, indicating a moderately high barrier that can be overcome under ambient conditions [17]. The activation energy varies with solvent environment, with protic solvents typically facilitating the exchange process through hydrogen bonding stabilization of transition states [16].

Solvent effects play a crucial role in determining tautomeric populations and exchange kinetics [16] [17]. In dimethyl sulfoxide solution, the equilibrium strongly favors the 1H-tautomer, with populations typically exceeding 90% under standard conditions [16]. Aqueous environments show more complex behavior due to intermolecular hydrogen bonding networks that can stabilize both tautomeric forms through different interaction patterns [17].

The iodine substituent influences tautomeric equilibria through both electronic and steric effects [21]. The electron-withdrawing nature of iodine stabilizes negative charge development on adjacent nitrogen atoms, potentially affecting the preferred hydrogen attachment site [11]. Additionally, the large size of the iodine atom creates steric interactions that may favor specific tautomeric forms based on spatial arrangements within the molecule [21].

Temperature-dependent studies reveal that tautomeric equilibria respond predictably to thermal energy input, with higher temperatures generally increasing the population of the less stable 4H-form [17]. Variable temperature nuclear magnetic resonance experiments demonstrate reversible temperature-dependent shifts in tautomeric populations, providing thermodynamic parameters for the equilibrium process [16]. These studies contribute to understanding the fundamental energetics governing hydrogen migration in heterocyclic systems [17].

| Tautomeric Form | Relative Stability | Key Features | Source |

|---|---|---|---|

| 1H-1,2,4-triazole | More stable | NH proton on N1 position | [11] [21] |

| 4H-1,2,4-triazole | Less stable | NH proton on N4 position | [11] [21] |

| Activation Energy | 14.74-16.78 kcal/mol | Temperature dependent | [17] |

| Preferred Form | 1H-form predominant | Thermodynamically favored | [11] [21] |